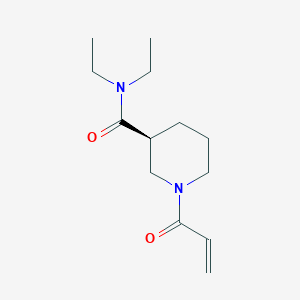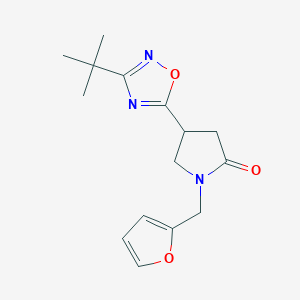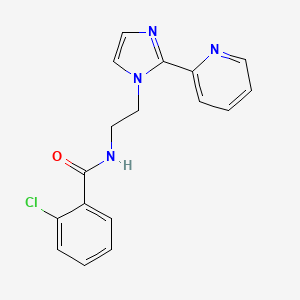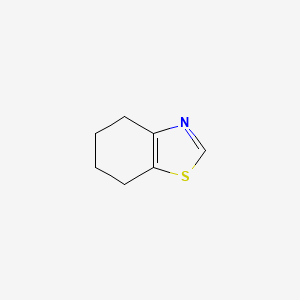![molecular formula C23H26N2O3 B2779007 4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile CAS No. 1240947-22-1](/img/structure/B2779007.png)
4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a member of the azetidinone class of compounds and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile is not fully understood. However, studies have suggested that the compound acts by inhibiting various enzymes and proteins in the body. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant properties, which can protect cells from oxidative damage. The compound has also been found to possess anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been found to exhibit activity against various enzymes, which can lead to improved cognitive function and other physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments. It is easy to synthesize, and the purity of the compound can be enhanced through recrystallization and chromatographic purification techniques. Additionally, the compound has been found to exhibit promising applications in various scientific research areas, making it a potential candidate for drug development.
However, there are some limitations to the use of this compound in lab experiments. The compound has not been extensively studied, and its mechanism of action is not fully understood. Additionally, the compound has not been tested extensively in vivo, and its safety and toxicity profiles are not well-established.
Orientations Futures
There are several future directions for the study of 4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile. One direction is to further study the compound's mechanism of action and its effects on various enzymes and proteins in the body. Another direction is to study the compound's safety and toxicity profiles in vivo. Additionally, the compound can be further studied for its potential applications in drug development and as a lead compound for the development of new therapeutics.
Méthodes De Synthèse
The synthesis of 4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile involves the reaction of 2,4-dimethylphenol, 4-methoxybutylamine, and 4-cyanobenzoyl chloride in the presence of a base. The reaction leads to the formation of the desired compound in good yield. The purity of the compound can be enhanced by recrystallization and chromatographic purification techniques.
Applications De Recherche Scientifique
The compound has been found to exhibit promising applications in various scientific research areas. It has been reported to possess anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been found to exhibit activity against various enzymes, including acetylcholinesterase, tyrosinase, and alpha-glucosidase. These properties make it a potential candidate for drug development and as a lead compound for the development of new therapeutics.
Propriétés
IUPAC Name |
4-[3-(2,4-dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16-6-11-20(17(2)14-16)28-22-21(19-9-7-18(15-24)8-10-19)25(23(22)26)12-4-5-13-27-3/h6-11,14,21-22H,4-5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCORXPKOBXWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2C(N(C2=O)CCCCOC)C3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(allylsulfanyl)-N-isopropyl[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2778926.png)



![1'-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2778932.png)
![N-(1,3-benzodioxol-5-yl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide](/img/structure/B2778933.png)


![2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline](/img/structure/B2778936.png)
![7-(hydroxymethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2778942.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2778943.png)


